REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5](Cl)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[OH-].[OH-].[C:14]([C:17]1[CH:18]=[C:19]([B+2])[CH:20]=[CH:21][CH:22]=1)(=[O:16])[CH3:15].[F-].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>[C:14]([C:17]1[CH:22]=[C:21]([C:5]2[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=2)[CH:20]=[CH:19][CH:18]=1)(=[O:16])[CH3:15] |f:1.2.3,4.5,6.7.8|
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)Cl
|
Name
|
|
Quantity
|
246 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[OH-].C(C)(=O)C=1C=C(C=CC1)[B+2]
|
Name
|
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
2.2 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
6 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature until the starting aryl chloride
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven dried Schlenk tube
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
CUSTOM
|
Details
|
The tube was evacuated
|
Type
|
ADDITION
|
Details
|
was added through a rubber septum
|
Type
|
CUSTOM
|
Details
|
had been completely consumed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with ethyl acetate (30 mL)
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
WASH
|
Details
|
The mixture was washed with 2.0 M NaOH (20 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=C(C=CC1)C1=CC(=CC(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 232 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |